molecular formula C12H11ClN2O3 B6192195 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride CAS No. 2648940-41-2

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride

Cat. No.: B6192195
CAS No.: 2648940-41-2
M. Wt: 266.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by an acid or a Lewis acid under reflux conditions. For example, using Montmorillonite-KSF as a catalyst under solvent-free conditions has been reported to yield good results .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinones and related heterocyclic compounds. Examples include:

  • 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-ylthioacetic acid
  • 6-methyl-4-oxo-1,4-dihydropyrimidin-2-ylureidoacetic acid

Uniqueness

What sets 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetic acid hydrochloride apart is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2648940-41-2

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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